3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]
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Overview
Description
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is a chemical compound with the molecular formula C12H12N4O2 It is known for its unique structure, which includes a hydrazono group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] typically involves the reaction of 4-acetylphenylhydrazine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is unique due to its specific hydrazono and acetyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25g/mol |
IUPAC Name |
4-[(4-acetylphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(12(18)16-13-7)15-14-10-5-3-9(4-6-10)8(2)17/h3-6H,1-2H3,(H2,13,16,18) |
InChI Key |
ZJPPOYMIDZBRJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)C(=O)C |
solubility |
2.1 [ug/mL] |
Origin of Product |
United States |
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